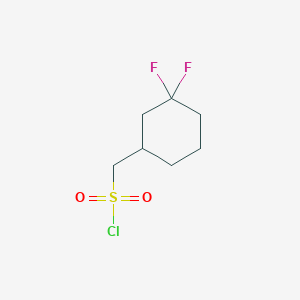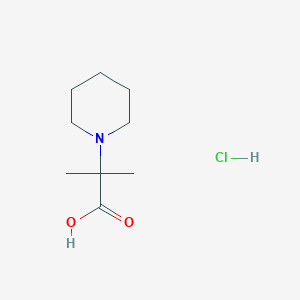
2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
“2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride” is a chemical compound with the empirical formula C9H17NO2 . It has a molecular weight of 171.24 and 207.7 . The IUPAC name for this compound is "2-methyl-2-(4-piperidinyl)propanoic acid hydrochloride" .
Molecular Structure Analysis
The SMILES string for this compound isCC(N1CCCCC1)(C(O)=O)C . The InChI code is 1S/C9H17NO2/c1-9(2,8(11)12)10-6-4-3-5-7-10/h3-7H2,1-2H3,(H,11,12) . Physical And Chemical Properties Analysis
The physical form of this compound is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . For example, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals. The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .
-
Anticancer : Piperidine derivatives are being utilized as anticancer agents . They might interfere with the growth of cancer cells and slow their spread in the body .
-
Antiviral : Piperidine derivatives have shown potential as antiviral agents . They might inhibit the replication of viruses within host cells .
-
Antimalarial : Piperidine derivatives are being used in the treatment of malaria . They might inhibit the life cycle of the malaria parasite .
-
Antimicrobial and Antifungal : Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They might inhibit the growth of bacteria and fungi .
-
Antihypertension : Piperidine derivatives are being used to treat hypertension . They might help lower blood pressure .
-
Analgesic and Anti-inflammatory : Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They might help relieve pain and reduce inflammation .
-
Anti-Alzheimer : Piperidine derivatives are being utilized as anti-Alzheimer agents . They might help in the treatment of Alzheimer’s disease by inhibiting the formation of amyloid plaques .
-
Antipsychotic : Piperidine derivatives are being used as antipsychotic agents . They might help in the treatment of mental and emotional disorders, such as schizophrenia .
-
Anticoagulant : Piperidine derivatives are being utilized as anticoagulant agents . They might prevent blood clots from forming in the blood vessels .
-
Antioxidant : Some piperidine derivatives, like Piperine, show powerful antioxidant action because of their capability of hindering or suppressing free radicals .
-
Anti-Inflammatory : Piperidine derivatives are being utilized as anti-inflammatory agents . They might help reduce inflammation in the body .
-
Antihypertensive : Piperidine derivatives are being used to treat hypertension . They might help lower blood pressure .
Safety And Hazards
The compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-2-piperidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12)10-6-4-3-5-7-10;/h3-7H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAKHYOGSDTUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(piperidin-1-yl)propanoic acid hydrochloride | |
CAS RN |
24007-14-5 | |
| Record name | 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)
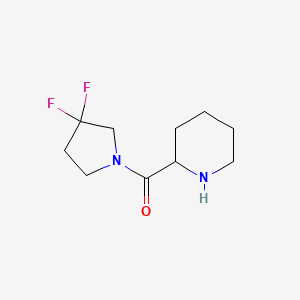
![Vitamin-D3-[2H3] solution 1mg/mL in ethanol](/img/structure/B1436303.png)
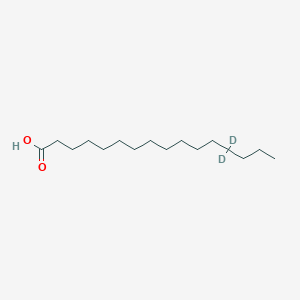
![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)
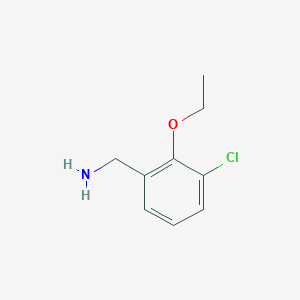
![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)
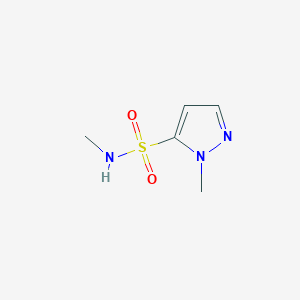
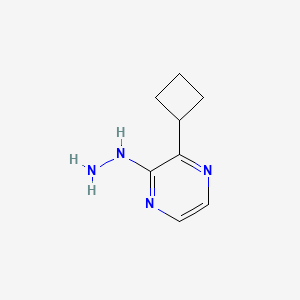

![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)
